Maxacalcitol
Description
Contextualization within Vitamin D Analog Research
The study of vitamin D and its analogs is a robust field driven by the diverse physiological roles of the vitamin D endocrine system. symeres.com Beyond its classical function in regulating calcium and phosphate (B84403) homeostasis, the active form of vitamin D, calcitriol (B1668218), is known to influence cellular proliferation and differentiation, as well as modulate immune responses. symeres.compatsnap.com However, the therapeutic application of calcitriol is often limited by its potent calcemic effects, which can lead to hypercalcemia. symeres.com This has spurred extensive research into the synthesis of vitamin D analogs that retain the desired therapeutic activities while exhibiting reduced calcemic side effects. symeres.com Maxacalcitol (B1676222), also known as 22-oxacalcitriol (OCT), emerged from these efforts as a promising compound. ontosight.ainih.gov
Historical Development and Discovery Background
This compound was developed by Chugai Pharmaceutical Co., Ltd. in Japan. patsnap.comoup.com The primary goal was to create a vitamin D analog with a strong ability to suppress parathyroid hormone (PTH) secretion, a key factor in secondary hyperparathyroidism, particularly in patients with chronic kidney disease, but with diminished effects on serum calcium levels. oup.com Its development was also aimed at treating hyperkeratotic skin conditions like psoriasis. patsnap.comnih.gov An industrial synthesis process for this compound, starting from 1α-hydroxydehydroepiandrosterone, was developed and refined to allow for kilogram-scale production. acs.org This multi-step chemical synthesis overcame previous challenges, making the compound more accessible for research and potential therapeutic use. acs.org
Structural Distinctions and Design Rationale
The unique properties of this compound stem from specific modifications to the original calcitriol molecule.
The key structural modification in this compound is the substitution of a carbon atom at the 22-position in the side chain with an oxygen atom, leading to its chemical name, 22-oxacalcitriol. ontosight.aigoogle.com This alteration distinguishes it from calcitriol and other vitamin D analogs. mdpi.com
The introduction of the oxygen atom at the 22-position is the primary reason for this compound's reduced calcemic activity. nih.gov This structural change significantly lowers its binding affinity for the vitamin D-binding protein (DBP) in the blood—reportedly 500 to 600 times lower than that of calcitriol. mdpi.comoup.com DBP is the main transporter of vitamin D compounds in the circulation. symeres.com The reduced affinity for DBP leads to a more rapid clearance of this compound from the bloodstream and a shorter half-life compared to calcitriol. oup.comphysiology.org This altered pharmacokinetic profile is believed to contribute to its lower impact on systemic calcium levels. physiology.org While its affinity for the vitamin D receptor (VDR) is also slightly lower than that of calcitriol, it remains potent enough to exert its therapeutic effects, such as the suppression of PTH. oup.com
Overview of Research Trajectories
Academic research on this compound has followed several key trajectories. A significant portion of studies has focused on its effects on secondary hyperparathyroidism in the context of chronic kidney disease, investigating its ability to suppress PTH with minimal calcemic consequences. oup.com Another major area of investigation has been its application in dermatology, particularly for the treatment of psoriasis, due to its ability to inhibit the proliferation and promote the differentiation of keratinocytes. nih.govoup.comoup.com
More recent research has explored its potential in other areas, including:
Oncology: Studies have examined the anti-proliferative effects of this compound on various cancer cell lines, such as pancreatic cancer, where it has been shown to induce cell cycle arrest. apexbt.comnii.ac.jp
Immunology: Research has investigated its role in modulating immune responses, for instance, by inducing the production of the antimicrobial peptide cathelicidin (B612621) in oral epithelial cells. nih.govjst.go.jp
Neurobiology: Preclinical studies have explored its potential effects in the context of Alzheimer's disease, including its ability to reduce hyperphosphorylated tau proteins. mdpi.com
These diverse research avenues highlight the scientific community's continued interest in elucidating the full range of this compound's biological activities and potential applications beyond its initially intended uses.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1 |
InChI Key |
DTXXSJZBSTYZKE-ARVWMMQASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,25-dihydroxy-22-oxavitamin D3 22-oxa-1,25-dihydroxyvitamin D3 22-oxa-calcitriol 22-oxacalcitriol maxacalcitol maxacalcitriol Oxarol |
Origin of Product |
United States |
Synthetic Chemistry and Structural Elucidation
Advanced Synthetic Methodologies
The total synthesis of Maxacalcitol (B1676222) (22-oxacalcitriol) has evolved significantly, driven by the need for more efficient, scalable, and cost-effective production methods for this therapeutically important compound.
Historical Pathways and Their Limitations
The inaugural synthesis of this compound, a nine-step sequence, commenced with 1α-hydroxydehydroepiandrosterone (1α-OH-DHEA) as the steroidal starting material. This initial route, while foundational, was beset by several critical limitations that hindered its large-scale application. A primary challenge was the low availability of the 1α-OH-DHEA starting material, which was exclusively sourced through microbial fermentation, a process requiring costly and specialized bioreactor infrastructure. Furthermore, the synthesis was heavily reliant on silica (B1680970) gel chromatography for the purification of four different intermediates, a technique that is inefficient and reduces throughput in industrial batch processes.
Another significant early synthetic approach utilized ergocalciferol (B368823) (vitamin D₂) as a more accessible starting material. A patent for this method outlined a pathway that included steps of oxidation, chiral reduction, side-chain grafting, introduction of a hydroxyl group at the C-1 position, and a final photochemical rearrangement. wipo.int This route represented an improvement by using a more abundant and less expensive raw material compared to 1α-OH-DHEA. However, these early methods were often characterized by numerous steps and specific, demanding reaction conditions, making them less suitable for mass production. google.com
Table 1: Comparison of this compound Synthesis Routes
| Parameter | 1α-OH-DHEA Route (Historical) | Vitamin D₂ Route (Improved) |
| Starting Material | 1α-Hydroxydehydroepiandrosterone | Ergocalciferol (Vitamin D₂) |
| Relative Cost | High | Low |
| Number of Steps | 9 | 7 |
| Chromatography Steps | 4 | 1 |
| Overall Yield | ~15.2% | ~23.7% |
| Data compiled from available literature. |
Modern Industrial Synthesis Techniques
The construction of this compound involves the convergent synthesis of two main fragments: the A-ring and the CD-ring system. A common strategy for forming the complete triene system is the Horner-Wadsworth-Emmons or a related Wittig-type reaction, which couples an A-ring phosphine (B1218219) oxide with a CD-ring ketone. symeres.comresearchgate.net
The synthesis of the CD-ring fragment often starts from readily available steroid precursors. The stereoselective synthesis of the 22-oxacalcitriol side chain is a critical aspect. researchgate.net Key reactions in the original nine-step synthesis to build this side chain included a Wittig reaction for carbon elongation, diastereoselective hydroboration-oxidation, a Williamson etherification to install the crucial 22-oxa ether linkage, a Wacker oxidation, and a Grignard reaction to complete the side chain. cjph.com.cn Modern syntheses have refined these steps for greater efficiency and stereocontrol. jst.go.jp For instance, the stereocenter at C-20, which is vital for pharmacological activity, can be controlled using methods like Noyori asymmetric transfer hydrogenation.
Table 2: Key Intermediates and Formation Reactions
| Intermediate | Precursor(s) | Key Reaction Type |
| CD-Ring Ketone | Ergocalciferol / Dehydroepiandrosterone | Ozonolysis / Degradation |
| A-Ring Phosphine Oxide | (-)-Quinic acid / cis-1,3,5-cyclohexanetriol | Multi-step synthesis |
| (1S,3R,20S)-20-(3-Hydroxy-3-methylbuthyloxy)pregna-5,7-dien-1,3-diol | 1α-hydroxydehydroepiandrosterone derivative | Williamson Etherification, Grignard Reaction |
| Pre-Maxacalcitol | Dien-diol intermediate | Photochemical Ring Opening |
| This table represents a generalized summary of common synthetic strategies. symeres.comjst.go.jpmdpi.com |
A hallmark of vitamin D synthesis, both natural and synthetic, is the photochemical 6π-electrocyclic ring-opening of a steroidal 5,7-diene precursor. symeres.com This reaction mimics the way vitamin D is produced in the skin upon exposure to UVB radiation. symeres.com In the industrial synthesis of this compound, this is the final key transformation. acs.org
Chemo-enzymatic approaches integrate the high selectivity of biological catalysts with the versatility of chemical reactions. In the synthesis of this compound and other vitamin D analogs, enzymes are primarily used for achieving high regioselectivity and stereoselectivity, which can be challenging with purely chemical methods. researchgate.net
Efficient Modification of Steroid Functionality
The synthesis of this compound requires several precise modifications of the basic steroid skeleton to install its unique functional groups and side chain. The introduction of the 1α-hydroxyl group is a critical modification for biological activity and is often incorporated in the starting material (1α-OH-DHEA). acs.org
The creation of the conjugated 5,7-diene system within the B-ring is another essential modification, typically achieved through a sequence involving allylic bromination with N-bromosuccinimide (NBS) followed by dehydrobromination. cjph.com.cn
The most significant modification is the construction of the 22-oxa side chain. This involves several key transformations:
Side Chain Elongation: A Wittig reaction is often employed to add a two-carbon unit to the C-20 position of the steroid. cjph.com.cn
Ether Linkage Formation: The characteristic oxygen atom at position 22 is introduced via a Williamson ether synthesis, where an alcohol at C-20 of the steroid is reacted with a suitable electrophile containing the remainder of the side chain. researchgate.net
Stereocontrol: The stereochemistry at C-20 is crucial. Stereoselective reduction of a C-20 ketone intermediate is a key step, which can be achieved using chiral reagents like (R)-CBS catalyst or through enzymatic resolution.
These modifications, particularly the stereocontrolled construction of the ether-linked side chain, are defining features of the synthesis of this compound. jst.go.jp
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound is a key area of research, aimed at developing compounds with modified biological activity profiles, such as reduced calcemic effects while retaining or enhancing other therapeutic properties. researchgate.net The core strategy often involves modifying the A-ring or the C/D-ring side chain of the vitamin D scaffold. symeres.com Many synthetic approaches start from readily available precursors like vitamin D2 or dehydroepiandrosterone. jst.go.jp
A common synthetic pathway involves the convergent Lythgoe coupling, which utilizes a Wittig-Horner reaction to connect an A-ring synthon (often a phosphine oxide) with a CD-ring fragment (a ketone). nih.govresearchgate.net This modular approach allows for the introduction of various modifications in either fragment before their combination, facilitating the creation of a diverse library of analogs. symeres.com Modifications can include the introduction of oxygen atoms into the side chain (as in this compound itself), altering stereochemistry, adding fluorine atoms, or changing the length and structure of the side chain. symeres.comnih.gov
In the quest for drugs with low calcemic activity, researchers have synthesized 21-nor-22-oxa-1α,25-dihydroxyvitamin D₃ derivatives. jst.go.jpmedicaljournalssweden.se The synthesis of these analogs involves strategic modifications to the side chain of the vitamin D₃ molecule. One reported synthesis starts from a known steroidal ketone, which is converted into a key intermediate that incorporates the 22-oxa feature. The side chain is constructed and then coupled with an appropriate A-ring precursor to yield the final derivative. jst.go.jp The primary goal of removing the C-21 methyl group ("21-nor") is to alter the molecule's interaction with the vitamin D receptor (VDR) and its metabolic profile, potentially separating the cell-differentiating effects from the calcium-regulating effects. medicaljournalssweden.se
The introduction of a double bond at the C16-position (16-ene) of the D-ring is another significant modification strategy applied to vitamin D analogs. The synthesis of 16-en-22-oxa-derivatives combines this feature with the 22-oxa modification characteristic of this compound. researchmap.jp The synthesis of these compounds can be complex, often involving multi-step sequences. For instance, the 16-ene unit can be introduced via an ene reaction using formaldehyde (B43269) on a suitable CD-ring precursor olefin. researchmap.jpnih.gov The 22-oxa modification is incorporated into the side chain, which is then attached to the D-ring. The completed CD-ring/side chain fragment is subsequently coupled with an A-ring synthon to form the final 16-en-22-oxa-derivative. researchmap.jp One such analog, 22-oxo-16-ene-1α,25(OH)₂D₃, has been identified as a metabolite of 16-ene-1α,25(OH)₂D₃ and is noted for being as potent as its parent compound in regulating cell growth. researchmap.jp
Stereochemical Considerations in Synthesis
The biological activity of this compound and its analogs is highly dependent on their stereochemistry. The molecule contains multiple chiral centers, and controlling the configuration at each center is a critical challenge in its synthesis. symeres.com A pharmacologically essential feature is the (R)-configuration at the C-20 position.
Early synthetic methods often resulted in a mixture of diastereomers. For example, the reduction of a C-20 ketone precursor using sodium borohydride (B1222165) could produce an unfavorable ratio of the desired (20R) and undesired (20S) epimers. Modern synthetic strategies employ advanced techniques to achieve high stereoselectivity.
Key stereochemical control methods include:
Asymmetric Catalysis : The Noyori transfer hydrogenation, using catalysts like an (R)-TsDPEN Ru complex, has been employed to achieve high enantiomeric excess (e.g., 97% ee) in reduction steps. Similarly, stereoselective reduction of the C-20 ketone has been achieved with high selectivity (approx. 17:1) using Corey's CBS reagent, (R)-(+)-2-methyl-CBS-oxazaborolidine. nih.gov
Enzymatic Resolution : Lipases, such as Candida antarctica lipase (B570770) B, can be used for the kinetic resolution of stereoisomers through selective acetylation, yielding products with high diastereomeric excess (e.g., 99% de) after recrystallization.
Photochemical Isomerization : The synthesis of vitamin D analogs involves a photochemical step to generate the characteristic triene system. This process requires controlled UV exposure to achieve the correct E/Z isomerization of the double bonds. symeres.com
The use of chiral pool starting materials, such as steroids with pre-defined stereocenters, is a common strategy to build the desired stereochemistry into the final molecule. symeres.com
Purity Analysis and Impurity Profiling
Ensuring the purity of this compound is critical for its use as a pharmaceutical agent. Impurity profiling involves the detection, identification, and quantification of any impurities or degradation products in the final active pharmaceutical ingredient (API) and its formulations. This process guarantees that the product meets strict regulatory standards for quality and purity. The acceptable purity level for stabilized vitamin D derivatives is often specified as greater than or equal to 98% by weight, with total impurities not exceeding 1.5% and no single impurity greater than 0.5%. google.com
Common impurities can include stereoisomers (such as the C-20 epimer), precursors from the synthesis, and degradation products formed during manufacturing or storage. pharmaffiliates.com Pharmaffiliates and BOC Sciences list several known impurities of this compound, such as this compound Impurity B. pharmaffiliates.com
Table 1: Selected this compound Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 103909-75-7 | C₂₆H₄₂O₄ | 418.62 |
This table is based on data from publicly available catalogs and is for illustrative purposes. pharmaffiliates.com
A range of sophisticated analytical techniques is employed to characterize this compound and verify its structure, purity, and quality. These methods are used to validate intermediate compounds during synthesis and to perform quality control on the final product.
Key analytical methodologies include:
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for purity assessment and impurity profiling. It is used to separate this compound from its impurities, allowing for their quantification. Chiral HPLC, using stationary phases like cellulose-based columns, is specifically used to separate diastereomers and enantiomeric impurities.
Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), mass spectrometry is essential for the identification and structural elucidation of the compound and its impurities by providing precise mass-to-charge ratio data. jst.go.jp Sensitive LC-MS/MS methods have been developed for the quantitative analysis of this compound in biological matrices like serum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the complete structural elucidation of this compound. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.
Circular Dichroism (CD) : This technique is used to confirm the absolute configuration of chiral centers in the molecule and its intermediates.
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the this compound molecule.
Computational Chemistry and Molecular Modeling in Synthesis
Computational chemistry and molecular modeling have become indispensable tools in the development of new vitamin D analogs like this compound. bioscipublisher.comtarosdiscovery.com These methods allow researchers to design and evaluate new molecular structures in silico before undertaking complex and lengthy chemical syntheses. tarosdiscovery.com
The core application of these computational tools is in structure-based and ligand-based drug design. tarosdiscovery.com By using the three-dimensional crystal structure of the vitamin D receptor (VDR), scientists can model how potential analogs will bind to the receptor's ligand-binding domain. researchgate.netresearchgate.net This allows for the rational design of modifications to the this compound structure aimed at enhancing VDR affinity or altering its downstream signaling effects. researchgate.net
Key applications include:
Molecular Docking : Simulates the binding of a ligand (like a this compound analog) to the active site of its target protein (VDR) to predict binding affinity and orientation. bioscipublisher.com
Quantitative Structure-Activity Relationship (QSAR) : Develops models that correlate the chemical structure of compounds with their biological activity, helping to predict the potency of newly designed analogs. bioscipublisher.com
Molecular Dynamics (MD) Simulations : These simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes involved. bioscipublisher.comupc.edu
Pharmacophore Modeling : Identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules that fit this model. tarosdiscovery.com
By integrating these computational approaches, chemists can generate and assess hypotheses for new molecular designs, prioritize candidates for synthesis, and avoid potential dead-ends, thereby accelerating the drug discovery process. tarosdiscovery.com
Molecular and Cellular Mechanisms of Action
Vitamin D Receptor (VDR) Binding and Activation
The initiation of maxacalcitol's activity is its binding to the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. bioscientifica.comrevistanefrologia.com This interaction is the first and most critical step, triggering a cascade of events that ultimately modulates the expression of target genes. patsnap.com
This compound (B1676222) is characterized by a distinct binding profile for both the VDR and the vitamin D-binding protein (DBP) in the bloodstream. While some reports suggest that vitamin D analogs generally have a lower affinity for the VDR than the natural ligand, calcitriol (B1668218), others note that this compound's affinity is only slightly weaker. revistanefrologia.combioscientifica.comrevistanefrologia.com This high affinity for the VDR is crucial for its potent activity. oup.com
A key feature of this compound's specificity lies in its significantly reduced affinity for DBP. Research indicates that this compound has an approximately 400 to 600 times lower binding affinity for DBP compared to calcitriol. revistanefrologia.commdpi.comfrontiersin.org This lower affinity for its transport protein in the blood allows for a shorter circulatory half-life and more rapid clearance. revistanefrologia.comfrontiersin.org This property is believed to contribute to its selective effects, enabling a potent suppressive action on target tissues like the parathyroid gland while having a reduced impact on calcium homeostasis. oup.comfrontiersin.org
Table 1: Comparative Binding Affinities This table provides a qualitative comparison of the binding affinities of this compound and Calcitriol.
| Compound | VDR Binding Affinity | DBP Binding Affinity |
| This compound | Slightly weaker than Calcitriol bioscientifica.com | ~400-600x lower than Calcitriol revistanefrologia.commdpi.comfrontiersin.org |
| Calcitriol | High (Endogenous Ligand) | High |
In silico molecular docking studies have been employed to analyze and compare the binding modes of this compound and calcitriol within the VDR's ligand-binding domain. researchgate.netnih.gov These computational simulations help to visualize the precise interactions between the ligand and the amino acid residues of the receptor. Such studies investigate the binding of this compound to the VDR and the subsequent interaction of this complex with its heterodimer partner, the Retinoid X Receptor (RXR). nih.govlarvol.com The goal of these analyses is to understand the affinity and stability of the complexes formed, providing a molecular basis for the compound's biological activity. researchgate.netnih.gov
The binding of an agonist like this compound to the VDR's ligand-binding domain induces a critical conformational change in the receptor's three-dimensional structure. researchgate.netmdpi.com This structural alteration is essential for the subsequent steps in gene regulation. The ligand-induced conformational change facilitates the dissociation of corepressor proteins and promotes the recruitment of coactivator proteins to the VDR. bioscientifica.commdpi.com
This compound has been shown to be effective at recruiting specific coactivators to the VDR/RXR complex at lower concentrations than might be required for other analogs. frontiersin.org The specific shape the VDR adopts upon binding this compound determines the profile of co-regulatory proteins that can interact with it, which in turn influences the specific set of genes that are activated or repressed. researchgate.net Studies have demonstrated that the ability of different vitamin D analogs to induce these conformational changes correlates with the activation of the ligand-receptor complex. researchgate.net
Retinoid X Receptor (RXR) Heterodimerization
After this compound binds to the VDR and induces the requisite conformational change, the VDR forms a partnership with another nuclear receptor, the Retinoid X Receptor (RXR). patsnap.comrevistanefrologia.com This pairing results in a VDR-RXR heterodimer. The formation of this heterodimer is a fundamental step, as it is this complex, not the VDR alone, that recognizes and binds to specific DNA sequences. patsnap.commdpi.comresearchgate.net The stability of the VDR-RXR heterodimer can be influenced by the specific ligand bound to the VDR, and enhanced heterodimerization has been suggested as a factor in the increased potency of some vitamin D analogs. researchgate.net
Gene Expression Modulation via Vitamin D Response Elements (VDREs)
The this compound-activated VDR-RXR heterodimer translocates to the cell nucleus. revistanefrologia.comresearchgate.net There, it functions as a transcription factor, binding to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes. patsnap.comrevistanefrologia.comoup.com This binding to VDREs is the ultimate step that allows this compound to control the transcription of numerous genes involved in various physiological processes. patsnap.comconsensus.app
The binding of the VDR-RXR complex to a VDRE initiates the modulation of gene transcription. consensus.app This process can lead to either the activation (upregulation) or repression (downregulation) of gene expression. ahajournals.orgnih.gov
Transcriptional Activation: For genes that are activated, the VDR-RXR complex, along with its recruited coactivators, helps to assemble the transcriptional machinery at the gene's promoter. mdpi.comgenscript.com This leads to an increase in the rate of transcription and, consequently, the synthesis of the protein encoded by that gene. For instance, this compound has demonstrated transcriptional activation of VDR target genes that is equivalent to or greater than that of calcitriol in certain contexts. bioscientifica.com
Transcriptional Repression: For genes that are repressed, the mechanism can be different. For example, the binding of the VDR-RXR complex to a negative VDRE in the promoter of the parathyroid hormone (PTH) gene suppresses its transcription. revistanefrologia.comrevistanefrologia.com This leads to a reduction in PTH synthesis and secretion, which is a primary therapeutic effect of this compound. patsnap.comoup.com The VDR-RXR complex can recruit corepressors instead of coactivators to these sites, actively inhibiting gene expression. bioscientifica.commdpi.com
The specific profile of which genes are activated or repressed is determined by the ligand, the cellular context, and the specific co-regulatory proteins that are present. researchgate.net
Epigenetic Modulations
While direct evidence for this compound's role in epigenetic modulation is still emerging, the broader understanding of vitamin D compounds suggests a likely involvement in these processes. Vitamin D and its analogs are known to influence epigenetic mechanisms such as DNA methylation and histone modification, which in turn regulate gene expression without altering the DNA sequence itself. These epigenetic changes are crucial in cellular differentiation, proliferation, and apoptosis. Further research is needed to specifically delineate the epigenetic footprint of this compound.
Intracellular Signaling Cascades
This compound influences a variety of intracellular signaling cascades that are critical for cell fate and function. Its effects on growth factor signaling, cell cycle regulation, apoptosis, autophagy, and inflammation are key to its therapeutic potential.
Interplay with Growth Factor Signaling Pathways
This compound has been shown to interact with and modulate growth factor signaling pathways, which are often dysregulated in disease states.
Transforming Growth Factor-β (TGF-β) Signaling: In the context of renal fibrosis, this compound has been demonstrated to suppress the autoinduction of TGF-β1. capes.gov.br It achieves this by recruiting a complex of protein phosphatase Mg2+/Mn2+-dependent 1A (PPM1A) and the VDR to the phosphorylated form of Smad3 (pSmad3). capes.gov.brnih.gov This recruitment facilitates the dephosphorylation of pSmad3, thereby attenuating the pSmad3-dependent production of TGF-β1 and mitigating tubulointerstitial fibrosis. capes.gov.brnih.govspandidos-publications.com
Vascular Endothelial Growth Factor (VEGF) Signaling: Studies on vitamin D receptor agonists, including this compound, have shown they can attenuate ocular vasculature development. nih.gov Interestingly, this anti-angiogenic effect in the zebrafish eye model appears to be independent of the direct inhibition of VEGF. nih.gov In fact, some research indicates that vitamin D compounds may even increase the expression of VEGF in certain contexts. nih.govresearchgate.net This suggests a complex and context-dependent interaction between this compound and the VEGF signaling pathway.
Modulation of Cell Cycle Regulatory Networks
A significant aspect of this compound's mechanism of action is its ability to modulate the cell cycle, primarily by inducing a G1 phase arrest. nii.ac.jpnih.govmdpi.com This is achieved through the regulation of key cell cycle proteins.
Upregulation of p21 and p27: In responsive pancreatic cancer cell lines, this compound treatment leads to a marked upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nii.ac.jpnih.govnih.gov This upregulation is considered an early event that blocks the transition from the G1 to the S phase of the cell cycle, thereby inhibiting cell proliferation. nih.govnih.gov
Downregulation of Cyclins and CDKs: Following the initial upregulation of p21 and p27, prolonged treatment with this compound can lead to the downregulation of cyclins (such as D1, E, and A) and their associated cyclin-dependent kinases (CDK2 and CDK4). nih.gov This further reinforces the G1 arrest and contributes to the anti-proliferative effects of the compound.
Table 1: Effect of this compound on Cell Cycle Regulators in Pancreatic Cancer Cells
| Cell Cycle Regulator | Effect of this compound Treatment | Time Course | Outcome |
| p21 | Marked upregulation nii.ac.jpnih.govnih.gov | Early event (within 24 hours) nih.govnih.gov | Block of G1/S transition, growth inhibition nih.govnih.gov |
| p27 | Marked upregulation nii.ac.jpnih.govnih.gov | Early event (within 24 hours) nih.govnih.gov | Block of G1/S transition, growth inhibition nih.govnih.gov |
| Cyclins (D1, E, A) | Marked downregulation nih.gov | Later event (after 7 days) nih.gov | Reinforcement of G1 arrest nih.gov |
| CDKs (2, 4) | Marked downregulation nih.gov | Later event (after 7 days) nih.gov | Reinforcement of G1 arrest nih.gov |
Mechanisms of Apoptosis Induction and Cell Death Pathways (in vitro/preclinical)
This compound has been shown to induce apoptosis, or programmed cell death, in various cell types, contributing to its therapeutic effects.
Parathyroid Cells: In the context of secondary hyperparathyroidism, direct injection of highly concentrated this compound into hyperplastic parathyroid glands has been shown to induce apoptosis of parathyroid cells. nih.govkarger.comoup.com This leads to a regression of the hyperplastic tissue and a reduction in parathyroid hormone (PTH) levels. nih.govoup.com The induction of apoptosis is confirmed by the presence of TUNEL-positive cells and DNA ladder formation, which are characteristic features of this process. nih.govoup.com
Cancer Cells: In breast cancer cells, vitamin D analogs like EB1089, which share mechanisms with this compound, can induce apoptosis. bioscientifica.com This effect can be enhanced when combined with other agents like tumor necrosis factor-alpha (TNF-α). bioscientifica.com
Autophagy Modulation (in vitro/preclinical)
Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the context. Vitamin D compounds, including analogs like this compound, have been implicated in the modulation of autophagy.
Induction of Autophagy Proteins: Calcipotriol (B1668217), another vitamin D analog, has been shown to induce autophagy in HeLa cells and keratinocytes by increasing the levels of key autophagy proteins such as Beclin-1 and Atg5. nih.gov While direct studies on this compound are limited, it is plausible that it shares this mechanism. Vitamin D-induced autophagy may be mediated by the upregulation of Beclin-1 and the downregulation of mTOR levels. tandfonline.com
Interplay with Apoptosis: The relationship between vitamin D-induced autophagy and apoptosis is complex. In some instances, autophagy may be a prerequisite for apoptosis. For example, in MCF-7 breast cancer cells, apoptosis induced by the vitamin D analog EB1089 is suggested to involve a Beclin 1-dependent autophagy pathway. nih.gov
Influence on Inflammatory Signaling
This compound exhibits significant anti-inflammatory properties by modulating various inflammatory signaling pathways and cytokine production.
Suppression of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of several pro-inflammatory cytokines. In the context of psoriasiform skin inflammation, it downregulates the expression of IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6. nih.gov Uniquely among some treatments, it also downregulates IL-23p19 expression. nih.gov In other models, it has been shown to inhibit the production of IL-1α and IL-8 from keratinocytes. medicaljournals.se This broad suppression of inflammatory mediators contributes to its effectiveness in inflammatory skin conditions. oup.com
Induction of Anti-inflammatory Cytokines and Regulatory T cells: this compound not only suppresses pro-inflammatory responses but also promotes anti-inflammatory mechanisms. In a model of psoriasiform skin inflammation, this compound treatment led to a significant increase in Foxp3+ regulatory T cell (Treg) infiltration and IL-10 expression. nih.govfrontiersin.org Tregs play a crucial role in maintaining immune tolerance and suppressing excessive inflammation. frontiersin.org
Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of vitamin D compounds are also mediated through the inhibition of key signaling pathways like NF-κB and the p38 mitogen-activated protein (MAP) kinase pathway. mdpi.comimrpress.com In an experimental model of Alzheimer's disease, this compound treatment was shown to decrease neuroinflammation and the hyperphosphorylation of MAPK-38 and ERK1/2. nih.gov
Comparative Molecular Mechanism Studies with Other VDR Agonists
This compound is one of several vitamin D receptor (VDR) agonists used in clinical practice, each with distinct molecular profiles that influence their therapeutic effects. Comparative studies with other VDR agonists, such as calcitriol, paricalcitol (B1678470), and others, highlight these differences in receptor binding, gene regulation, and cellular responses.
Binding Affinity to VDR and Vitamin D Binding Protein (DBP):
The affinity of a VDR agonist for the VDR and for the vitamin D binding protein (DBP) in the circulation significantly impacts its biological activity and pharmacokinetics. This compound's binding affinity for the VDR is reported to be slightly weaker than that of calcitriol. bioscientifica.com In contrast, its affinity for DBP is markedly lower—approximately 400 to 600 times less than that of calcitriol. revistanefrologia.commdpi.com This reduced DBP binding leads to a shorter half-life and more rapid clearance from the circulation, which may contribute to a lower risk of hypercalcemia. revistanefrologia.com Paricalcitol also exhibits a lower binding affinity for the VDR compared to calcitriol, particularly in intestinal and bone tissues. revistanefrologia.com
| Compound | VDR Binding Affinity (Relative to Calcitriol) | DBP Binding Affinity (Relative to Calcitriol) |
| This compound | Slightly weaker bioscientifica.com | ~400-600 times lower revistanefrologia.commdpi.com |
| Calcitriol | 100% (Reference) | 100% (Reference) |
| Paricalcitol | ~10 times lower revistanefrologia.com | Lower |
| Falecalcitriol | ~25% bioscientifica.com | Not specified |
| Eldecalcitol | ~50% bioscientifica.com | High bioscientifica.com |
| Calcipotriol | Almost the same as this compound bioscientifica.com | Not specified |
| Tacalcitol (B196726) | Comparable bioscientifica.com | Lower nih.gov |
Gene Regulation and Cofactor Interaction:
The interaction of the ligand-VDR complex with coactivators and corepressors is a critical step in gene regulation. Studies have shown that different VDR agonists can differentially modulate these interactions. For instance, in the presence of this compound, the VDR recruits coactivators in a dose-dependent manner. bioscientifica.com Comparative studies have shown that both this compound and calcitriol can effectively suppress PTH gene expression. nih.govnih.gov In uremic rat models, direct injection of either this compound or calcitriol into the parathyroid gland resulted in significant improvements in the expression of various genes related to secondary hyperparathyroidism, with only minor differences in their effects. nih.gov
In a study comparing paricalcitol and calcitriol, it was found that paricalcitol is less active in inducing VDR homodimerization and heterodimerization with the coactivator RAC3. revistanefrologia.com This differential recruitment of cofactors by various VDR agonists may underlie their selective actions on different target tissues. krcp-ksn.org
Cellular and Physiological Effects:
Clinically, the differences in molecular mechanisms translate to varied physiological outcomes. Both this compound and calcitriol have been shown to be potent in reducing PTH levels. nih.govnih.gov Some studies have found no significant difference between the two in terms of PTH suppression, though one study reported significantly lower PTH levels in the this compound group after 24 weeks of treatment. nih.gov
When compared to paricalcitol, another selective VDR activator, this compound has shown comparable efficacy in suppressing PTH. researchgate.net A double-blind controlled study in Japanese hemodialysis patients found that both intravenous paricalcitol and this compound were equally effective in reducing PTH levels without causing hypercalcemia. nih.govresearchgate.net
The effects on calcium and phosphorus levels can also differ between VDR agonists. For example, treatment with paricalcitol has been associated with fewer episodes of hypercalcemia compared to calcitriol. revistanefrologia.com One study comparing this compound and calcitriol found that serum calcium was significantly higher in the this compound group during the early phase of treatment, but this difference was not observed at the end of the treatment period. nih.gov
| VDR Agonist | Effect on PTH Suppression | Effect on Serum Calcium | Effect on Serum Phosphorus |
| This compound | Comparable to calcitriol and paricalcitol nih.govnih.govresearchgate.net | May be higher than calcitriol initially nih.gov | No significant difference from calcitriol nih.gov |
| Calcitriol | Potent suppression nih.gov | Higher risk of hypercalcemia compared to paricalcitol revistanefrologia.com | Higher than paricalcitol in some studies revistanefrologia.com |
| Paricalcitol | Comparable to this compound researchgate.net | Lower risk of hypercalcemia compared to calcitriol revistanefrologia.com | Lower than calcitriol in some studies revistanefrologia.com |
Furthermore, some VDR agonists exhibit unique cellular effects. For example, this compound has been shown to reduce hyperphosphorylated tau proteins in rat brain tissue, suggesting potential pleiotropic effects beyond calcium and phosphate (B84403) homeostasis. mdpi.com In studies on ocular angiogenesis, this compound, along with other VDR agonists like calcipotriol and seocalcitol, demonstrated anti-angiogenic efficacy equivalent to calcitriol. nih.gov
Preclinical Pharmacodynamics and Pharmacokinetics of Maxacalcitol
Maxacalcitol (B1676222), a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), exhibits a distinct preclinical pharmacodynamic and pharmacokinetic profile. Its therapeutic effects are mediated through the vitamin D receptor (VDR), and its behavior at the molecular and tissue level has been characterized by targeted preclinical studies. These investigations have focused on its receptor binding kinetics and its distribution within biological systems, which together explain its potent and selective activity.
Biological Activities and Preclinical Efficacy
Anti-proliferative Effects (In Vitro and Animal Models)
Maxacalcitol (B1676222) exerts potent anti-proliferative effects across various cancer cell lines, primarily through the induction of cell cycle arrest and modulation of key regulatory proteins. These effects have been observed in both laboratory cell cultures and in animal models.
In vitro studies have demonstrated that this compound markedly inhibits the proliferation of certain cancer cells. For instance, research on pancreatic cancer cell lines has shown a significant reduction in cell growth upon treatment with this compound. nih.govnii.ac.jp This inhibitory effect is a key indicator of its potential as an anti-cancer agent. The anti-proliferative activity of this compound has been compared to that of calcitriol (B1668218), the naturally occurring active form of vitamin D3, with this compound showing promise due to its lower toxicity profile in some contexts. nii.ac.jp
The anti-proliferative action of this compound is closely linked to its ability to halt the cell cycle, predominantly at the G1 phase. nih.govnii.ac.jp By arresting cells in this phase, this compound prevents them from entering the S phase, where DNA replication occurs, thereby inhibiting cell division and proliferation. nih.gov This G1 phase arrest is a common mechanism for many anti-cancer agents and is a crucial aspect of this compound's biological activity.
The induction of cell cycle arrest by this compound is mediated through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). Specifically, treatment with this compound has been shown to up-regulate the expression of the CKI proteins p21 and p27 in responsive cancer cells. nih.govnii.ac.jp These proteins play a critical role in regulating the G1/S transition of the cell cycle. nih.gov The up-regulation of p21 and p27 is considered an early event following this compound treatment, leading to the blockage of the G1/S transition and subsequent growth inhibition. nih.gov
| Cancer Cell Line | Effect of this compound | Mechanism | Key Molecules Modulated |
|---|---|---|---|
| Pancreatic Cancer Cell Lines (e.g., BxPC-3) | Inhibition of proliferation | G1 phase cell cycle arrest | Up-regulation of p21 and p27 |
| Human Carcinoma Cell Lines | Inhibition of proliferation | G1/G0 phase cell cycle arrest | Up-regulation of p21 and p27 |
The anti-proliferative effects of this compound observed in vitro have been corroborated by studies in animal models. In xenograft models using athymic mice, where human cancer cells are implanted, this compound has demonstrated significant tumor growth inhibition. nih.govnii.ac.jp For example, in a study involving BxPC-3 pancreatic cancer xenografts, this compound inhibited tumor growth more significantly than calcitriol, and importantly, did so without inducing hypercalcemia, a common side effect of vitamin D analogs. nih.gov
| Xenograft Model | Cancer Type | Treatment | Outcome | Noteworthy Observation |
|---|---|---|---|---|
| Athymic mice | Pancreatic Cancer (BxPC-3) | This compound | Significant inhibition of tumor growth | More potent than calcitriol and did not cause hypercalcemia |
Differentiation-Inducing Activities (In Vitro and Animal Models)
In addition to its anti-proliferative effects, this compound is a potent inducer of cellular differentiation, particularly in keratinocytes. This activity is central to its therapeutic potential in hyperproliferative skin disorders.
This compound has been shown to suppress the proliferation of normal human keratinocytes and induce their differentiation. nih.gov This is a key mechanism in the treatment of conditions like psoriasis, which is characterized by epidermal hyperproliferation and incomplete keratinocyte differentiation. nih.gov In vitro studies have demonstrated that this compound, along with other vitamin D3 analogs, induces the expression of differentiation markers such as involucrin (B1238512) and transglutaminase 1 at both the mRNA and protein levels. nih.gov Furthermore, it promotes the formation of the cornified cell envelope, a critical step in terminal keratinocyte differentiation. nih.gov Animal models of skin inflammation have also been used to evaluate the effects of this compound, providing further evidence for its in vivo efficacy. nih.gov
| Cell Type | Activity of this compound | Key Markers of Differentiation Induced |
|---|---|---|
| Normal Human Keratinocytes | Suppression of proliferation and induction of differentiation | Involucrin, Transglutaminase 1 |
Induction of Terminal Differentiation in Specific Cell Types
This compound, an active vitamin D3 analogue, has been shown to play a significant role in cellular differentiation, particularly in epidermal keratinocytes. nih.gov Research on normal human keratinocytes (NHK) demonstrates that this compound, alongside 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and other analogues like tacalcitol (B196726) and calcipotriol (B1668217), effectively suppresses keratinocyte proliferation and promotes their terminal differentiation. nih.gov
The mechanism involves the induction of key differentiation markers. Studies have shown that this compound upregulates the expression of both involucrin and transglutaminase 1 at the mRNA and protein levels. nih.gov This is a crucial step in the formation of the cornified cell envelope, a highly insoluble protein structure essential for the barrier function of the epidermis. nih.gov Consequently, this compound has been observed to induce the formation of these cornified envelopes. nih.gov The potency of this compound in inducing these markers of differentiation was found to be comparable to that of 1,25(OH)2D3 and other analogues, with no significant differences observed in their efficacy. nih.gov
| Cell Type | Key Differentiation Markers Induced by this compound | Observed Effect |
|---|---|---|
| Normal Human Keratinocytes (NHK) | Involucrin, Transglutaminase 1 | Increased mRNA and protein expression, leading to the formation of the cornified cell envelope. nih.gov |
Immunomodulatory Properties (In Vitro and Animal Models)
This compound exhibits significant immunomodulatory effects by influencing various immune cells and their functions. These properties have been investigated in both in vitro cell cultures and preclinical animal models.
This compound has demonstrated a notable ability to modulate T-cell responses, particularly by promoting the induction of regulatory T cells (Tregs). nih.gov In animal models of psoriasiform skin inflammation, topical application of this compound led to a significant increase in Foxp3+ cell infiltrations in the skin. nih.gov Foxp3 is a key transcription factor for Tregs, indicating an expansion or recruitment of this regulatory T-cell population.
Further studies involving the adoptive transfer of CD4+CD25+ Tregs from this compound-treated donor mice to recipient mice with induced skin inflammation showed significant clinical and histopathological improvement compared to transfers from vehicle-treated donors. nih.gov This suggests that this compound not only increases the number of Tregs but also enhances their suppressive function. nih.gov In vitro studies using calcitriol, the active form of vitamin D3, have shown that it can inhibit the proliferation of T lymphocytes, an effect mediated through the induction of apoptosis. nih.govnih.gov
A key aspect of this compound's immunomodulatory function is its ability to regulate the production of cytokines, shifting the balance from a pro-inflammatory to an anti-inflammatory profile. In mouse models of skin inflammation, this compound treatment significantly downregulated the mRNA expression of pro-inflammatory Th17-related cytokines, including IL-17A, IL-17F, and IL-22. nih.gov It also reduced the expression of IL-23p19, a critical cytokine for the stabilization of the Th17 phenotype. nih.gov
Simultaneously, this compound treatment resulted in a significant increase in the expression of the anti-inflammatory cytokine IL-10 in the inflamed skin tissue. nih.gov The enhanced suppressive function of Tregs from this compound-treated mice was associated with increased IL-10 expression and reduced levels of inflammatory cytokines in recipient animals. nih.gov Studies with calcitriol also confirm the suppression of pro-inflammatory cytokines like IFN-γ and IL-17 and an increase in anti-inflammatory IL-10. direct-ms.orgmdpi.com
| Cytokine | Effect of this compound/Calcitriol | Immune Cell Context | Reference |
|---|---|---|---|
| IL-17A, IL-17F, IL-22, IL-23p19 | Downregulation | Psoriasiform skin inflammation models (Th17 response) | nih.gov |
| TNF-α, IL-6, IL-12p40 | Downregulation | Psoriasiform skin inflammation models | nih.gov |
| IFN-γ | Inhibition/Downregulation | Polyclonally stimulated T cells, Allergen-specific Th2 cells | direct-ms.orgmdpi.com |
| IL-10 | Upregulation/Induction | Psoriasiform skin inflammation models (Regulatory T cells) | nih.gov |
Vitamin D analogues, including this compound, exert potent inhibitory effects on the differentiation and maturation of dendritic cells (DCs), which are crucial antigen-presenting cells that initiate T-cell responses. In vitro studies on murine DC cultures have shown that 1,25(OH)2D3, the parent compound of this compound, leads to a concentration-dependent reduction in the expression of class II MHC and co-stimulatory molecules such as B7-1, B7-2, and CD40. nih.gov This inhibition of maturation impairs the ability of DCs to effectively stimulate T-cell proliferation. nih.gov
Similarly, studies on human monocyte-derived DCs demonstrated that differentiation in the presence of 1,25(OH)2D3 resulted in a marked decrease in the expression of the surface marker CD1a, while CD14 remained elevated, indicating a less mature phenotype. nih.gov These "D3-DCs" showed a reduced capacity to mature in response to stimuli like LPS and had an inhibited ability to activate allogeneic T cells in a mixed lymphocyte reaction (MLR). nih.gov These effects are dependent on the Vitamin D Receptor (VDR), as they are absent in VDR-knockout mice. nih.gov
Through its influence on T-cells, dendritic cells, and cytokine production, this compound demonstrates significant anti-inflammatory activity in preclinical models. In a mouse model of imiquimod-induced psoriasiform skin inflammation, topical this compound was comparable to the corticosteroid betamethasone (B1666872) valerate (B167501) in clinical improvement but was more effective at reducing the infiltration of MHC Class II+ inflammatory cells. nih.gov
The compound's anti-inflammatory effects are linked to its ability to suppress the Th1/Th17-mediated inflammatory pathways. nih.gov By downregulating key inflammatory cytokines such as the IL-23/IL-17 axis and inducing regulatory T-cells that produce IL-10, this compound effectively dampens the inflammatory cascade in the skin. nih.gov Further studies in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model also confirmed the anti-inflammatory effects of this compound. nih.gov
Parathyroid Hormone (PTH) Regulation Mechanisms (Preclinical)
This compound is a potent regulator of parathyroid hormone (PTH) synthesis and secretion, a key mechanism for its use in conditions like secondary hyperparathyroidism. patsnap.com The primary action of this compound is mediated through its binding to the Vitamin D Receptor (VDR) located in the cells of the parathyroid glands. patsnap.comresearchgate.net
Upon binding to the VDR, this compound forms a heterodimer complex with the retinoid X receptor (RXR). patsnap.com This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of the PTH gene. patsnap.comresearchgate.net This interaction inhibits the transcription of the PTH gene, leading to a decrease in PTH synthesis and subsequent secretion into the bloodstream. patsnap.comresearchgate.net
In preclinical models using uremic rats, direct injection of this compound into the parathyroid gland not only suppressed serum PTH levels but also led to an upregulation of VDR and calcium-sensing receptor (CaSR) expression within the gland. nih.gov This upregulation can restore the gland's sensitivity to regulation by vitamin D and calcium. researchgate.netnih.gov Furthermore, these studies have shown that this compound can induce apoptosis in hyperplastic parathyroid cells, contributing to a regression of gland size. nih.gov This multi-faceted mechanism—suppressing PTH gene transcription, upregulating key receptors, and inducing apoptosis—underlies its efficacy in controlling parathyroid gland function in preclinical settings. patsnap.comnih.gov
Mechanistic Studies of PTH Gene Expression Diminution
The primary mechanism by which this compound diminishes PTH levels is through the regulation of PTH gene expression at the molecular level. patsnap.com this compound functions by binding to the vitamin D receptor (VDR), which is present in the parathyroid glands. patsnap.com Upon binding, the this compound-VDR complex forms a heterodimer with the retinoid X receptor (RXR). patsnap.com This heterodimer then interacts with specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the PTH gene. patsnap.comnih.gov This interaction ultimately leads to a downregulation of PTH gene transcription, thereby reducing the synthesis of PTH. patsnap.comfrontiersin.org
Furthermore, studies have shown that this compound can upregulate the expression of both the VDR and the calcium-sensing receptor (CaSR) in parathyroid cells. nih.govnih.gov An increased number of VDRs enhances the sensitivity of the parathyroid cells to this compound, amplifying its suppressive effect on PTH synthesis. nih.gov Simultaneously, the upregulation of CaSR increases the parathyroid glands' sensitivity to extracellular calcium, contributing to a more tightly regulated PTH secretion. nih.govnih.gov
Investigations in Animal Models of Hyperparathyroidism
The preclinical efficacy of this compound in managing hyperparathyroidism has been extensively investigated in various animal models. A commonly used model is the 5/6 nephrectomized rat, which mimics the chronic kidney disease state and the development of secondary hyperparathyroidism. formosalab.comnih.gov In these uremic rat models, administration of this compound has consistently resulted in a significant reduction in serum PTH levels. nih.govresearchgate.net
Another animal model utilized to study the effects of this compound involves the ligation of the renal artery in dogs, which also induces a state of renal failure and subsequent hyperparathyroidism. formosalab.comformosalab.com Studies in these canine models have similarly demonstrated the potent PTH-lowering effects of this compound. nih.gov These investigations in relevant animal models have been instrumental in establishing the therapeutic potential of this compound for the treatment of secondary hyperparathyroidism. nih.gov
Bone and Mineral Metabolism Interventions (Mechanistic, Preclinical Focus)
This compound plays a significant role in the intricate regulation of bone and mineral metabolism, primarily through its effects on calcium and phosphate (B84403) homeostasis, intestinal calcium absorption, and bone turnover processes.
Regulation of Calcium and Phosphate Homeostasis at Cellular Level
At the cellular level, this compound is a key regulator of calcium and phosphate homeostasis, primarily through its interaction with the VDR. patsnap.com This interaction triggers a cascade of events that influence the expression of multiple genes involved in the transport and metabolism of these minerals. patsnap.com By modulating gene expression, this compound helps to maintain appropriate levels of calcium and phosphate in the bloodstream, which is essential for numerous physiological functions, including bone mineralization. patsnap.com
One of the indirect mechanisms by which this compound influences mineral homeostasis is through its suppression of PTH. patsnap.com Elevated PTH levels can lead to disturbances in calcium and phosphate balance. By reducing PTH, this compound helps to mitigate the PTH-induced excretion of calcium and phosphate by the kidneys. patsnap.com
Influence on Intestinal Calcium Absorption Mechanisms (Preclinical)
Preclinical studies have demonstrated that this compound enhances the intestinal absorption of calcium. patsnap.com This effect is mediated by the upregulation of genes encoding calcium-binding proteins and transporters in the intestinal epithelium. patsnap.com One such critical protein is calbindin-D9k, which plays a major role in the transport of calcium across the intestinal cells. nih.govresearchgate.net
Interestingly, a study in VDR knockout mice treated with a high dose of this compound showed an upregulation of calbindin-D9k mRNA expression in the duodenum, which was associated with improved calcium and skeletal homeostasis. nih.gov This finding suggests that at high concentrations, this compound might exert some of its effects on intestinal calcium absorption through an alternative signaling pathway, independent of the classical nuclear VDR. nih.gov
Role in Balanced Bone Turnover Processes (Preclinical)
This compound plays a crucial role in maintaining a balance between bone formation and bone resorption, the two key processes in bone turnover. It directly impacts the activity of osteoblasts, the cells responsible for bone formation, and osteoclasts, the cells responsible for bone resorption. patsnap.com By promoting a balanced activity of these cells, this compound contributes to the maintenance of bone density and strength. patsnap.com
Effects on Renal Function Related to Mineral Excretion (Mechanistic)
This compound exerts an indirect influence on renal function concerning mineral excretion, primarily through its potent suppression of parathyroid hormone (PTH). In conditions such as secondary hyperparathyroidism, often associated with chronic kidney disease, elevated PTH levels lead to increased renal excretion of phosphate and complex effects on calcium reabsorption.
The mechanism of this compound involves binding to the vitamin D receptor (VDR) in the parathyroid glands, which diminishes PTH gene expression and subsequently lowers circulating PTH levels. By reducing PTH, this compound mitigates the hormone's effects on the kidneys. This results in a decrease in the PTH-induced renal excretion of phosphate. The effect on calcium is multifaceted; by lowering PTH, the direct stimulus for renal calcium reabsorption is lessened, but this is counteracted by this compound's broader effects on calcium homeostasis.
It is important to note that preclinical and clinical studies have primarily focused on the systemic effects of this compound on mineral metabolism, with the impact on renal mineral excretion being a consequence of its primary action on the parathyroid glands rather than a direct, independent effect on renal tubular transport mechanisms.
Other Biological Activities (Preclinical/Mechanistic)
Neuroprotective Effects (e.g., reduction of hyperphosphorylated tau, cognitive improvement in animal models)
Currently, there is a lack of direct preclinical evidence from animal studies specifically investigating the neuroprotective effects of this compound, particularly concerning the reduction of hyperphosphorylated tau protein or cognitive improvement in models of neurodegenerative diseases like Alzheimer's disease. While the broader class of vitamin D compounds has been explored for potential neuroprotective roles, dedicated studies on this compound for these specific neurological endpoints are not available in the current scientific literature.
Influence on Meibomian Gland Hyperkeratinization (Preclinical)
Preclinical research has identified a potential role for this compound in modulating hyperkeratinization of the meibomian glands, a key factor in the pathophysiology of meibomian gland dysfunction (MGD). Hyperkeratinization of the ductal epithelium and orifice of the meibomian glands leads to obstruction, altered meibum secretion, and subsequent ocular surface disorders.
In a preclinical mouse model of MGD induced by cauterization of the meibomian gland orifices, topical application of this compound was investigated for its effects on the gland structure and function. The rationale for its use stems from its known effects on keratinocyte proliferation and differentiation, which are leveraged in the treatment of skin conditions like psoriasis.
The study demonstrated that daily application of this compound to the eyelid margins of MGD model mice helped to alleviate the atrophy of the meibomian glands when compared to control groups. This suggests that this compound can counteract the pathological processes leading to gland dropout. The proposed mechanism is the suppression of hyperkeratinization around the meibomian gland orifices, which would otherwise lead to blockage and subsequent gland atrophy.
The findings from this preclinical model suggest that this compound may be a potential therapeutic agent for obstructive MGD by targeting the underlying issue of hyperkeratinization.
Below is a summary of the key findings from a representative preclinical study:
| Model | Intervention | Key Findings | Proposed Mechanism |
| Mouse Model of Meibomian Gland Dysfunction (MGD) | Topical application of this compound | Alleviated atrophy of meibomian glands compared to controls. | Suppression of hyperkeratinization of the meibomian gland orifice and ductal epithelium. |
Structure Activity Relationships Sar
Correlating Structural Modifications with VDR Binding Affinity and Selectivity
The biological actions of Maxacalcitol (B1676222) are initiated by its binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor that regulates a multitude of genes. oup.comnih.gov The affinity and selectivity of this binding are critical determinants of the compound's potency and are heavily influenced by its unique structure.
This compound, or 22-oxa-1,25-dihydroxyvitamin D3, is structurally distinguished from its parent compound, Calcitriol (B1668218), by the substitution of a carbon atom at position 22 in the side chain with an oxygen atom. d-nb.infomdpi.com While this modification is primarily aimed at altering its metabolic profile, it also influences VDR interaction. Studies have shown that this compound binds directly to the VDR to exert its effects. nih.gov However, its binding affinity for the VDR is reported to be about one-seventh that of Calcitriol. d-nb.info This seemingly lower affinity is compensated by other factors that contribute to its potent biological activity in specific target tissues.
Further modifications to the this compound scaffold have been explored to enhance VDR binding. For example, the synthesis of 2α-fluoro-19-northis compound, which incorporates a fluorine atom at the 2α position of the A-ring and lacks the C-19 methylene (B1212753) group, resulted in a compound with four times stronger VDR-binding potency compared to its non-fluorinated 19-nor counterpart. researchgate.nettapi.com This demonstrates that modifications at the A-ring can significantly enhance the affinity of this compound analogs for the VDR. The A-ring is a critical anchor in the VDR ligand-binding pocket, forming key hydrogen bonds via its 1α- and 3β-hydroxyl groups with specific amino acid residues like Ser233, Arg270, Tyr143, and Ser274. tapi.com Alterations that improve this interaction can thus boost binding affinity.
| Compound | Key Structural Modification(s) | Relative VDR Binding Affinity (Compared to Calcitriol) | Reference(s) |
| Calcitriol | (Parent Compound) | 100% | d-nb.info |
| This compound | 22-Oxa substitution | ~14% (1/7th of Calcitriol) | d-nb.info |
| 2α-fluoro-19-northis compound | 2α-Fluoro, 19-nor, 22-Oxa | 4x stronger than 19-northis compound (specific value vs Calcitriol not stated) | researchgate.nettapi.com |
Impact of Side-Chain Modifications on Biological Activity Profiles
The side chain of vitamin D analogs is a primary site for modification to fine-tune biological activity. nih.gov The defining feature of this compound, the 22-oxa modification, has a profound impact on its biological profile. This substitution is a key reason for its reduced calcemic effects compared to Calcitriol, as it introduces a site for rapid metabolism. nih.govmdpi.com
Despite a lower VDR binding affinity, this compound effectively suppresses parathyroid hormone (PTH) secretion and is potent in modulating the proliferation and differentiation of cells like keratinocytes. oup.comnih.gov This indicates that VDR affinity alone does not predict the final biological response, which is a composite of receptor binding, pharmacokinetics, and cell-specific factors.
Researchers have built upon the this compound framework by introducing further side-chain modifications. A series of 16-en-22-oxa-derivatives of this compound were synthesized to create novel antipsoriatic antedrugs. revistanefrologia.com The introduction of a double bond at C16, coupled with the 22-oxa moiety, was intended to accelerate oxidative metabolism, further reducing systemic calcemic activity while preserving the desired local antiproliferative effects. revistanefrologia.com
Influence of A-ring and CD-ring Stereochemistry on Activity
The stereochemistry of the A-ring and the fused CD-ring system are fundamental to the biological activity of vitamin D analogs. The A-ring of the active form of vitamin D typically adopts a chair conformation that correctly positions the 1α- and 3β-hydroxyl groups for optimal interaction with the VDR ligand-binding pocket. d-nb.info
While the core structure of this compound maintains the natural stereochemistry, synthetic routes to the molecule highlight the importance of stereochemical control. The stereoselective reduction of a C-20 ketone in the CD-ring precursor is a critical step in the synthesis of this compound. nih.gov This process leads to the desired (20S)-alcohol, emphasizing that the specific stereochemistry at C-20 is crucial for constructing the correct side chain and, ultimately, for the molecule's biological function. nih.govmdpi.com The development of a synthetic approach using Corey's CBS reagents achieved a high selectivity (17:1) for the required (20S)-epimer, underscoring the stereochemical sensitivity of the synthesis. nih.gov
Elucidation of Structure-Kinetics Relationships (SKR)
Structure-Kinetics Relationships (SKR) explore how a ligand's chemical structure influences its binding kinetics, specifically the rates of association (k-on) and dissociation (k-off) with its target receptor. nih.govrsc.org The duration of the drug-receptor complex, known as residence time, is increasingly recognized as a critical parameter for drug efficacy that is not captured by affinity (which measures binding strength at equilibrium) alone. rsc.org
For this compound, specific data on its association and dissociation kinetics at the VDR are not widely available in the public domain. However, the principles of SKR are highly relevant. Cell-specific factors can modulate ligand-VDR association/dissociation rates, which in turn affects the half-life of the VDR molecule and its transcriptional activity. physiology.orgdirect-ms.org While not a measure of receptor binding kinetics, a key pharmacokinetic property of this compound is its significantly lower binding affinity for the vitamin D binding protein (DBP) in circulation—about 400 to 500 times less than Calcitriol. revistanefrologia.com This leads to a shorter plasma half-life and more rapid clearance, which is a crucial aspect of its kinetic profile and contributes to its reduced systemic calcemic load. nih.govrevistanefrologia.com
Design Principles for Dissociation of Calcemic and Non-Calcemic Effects
A primary goal in the development of vitamin D analogs is the dissociation of desired therapeutic actions (such as antiproliferative, anti-inflammatory, or immunosuppressive effects) from the potent calcemic effects that limit the clinical use of Calcitriol. nih.govresearchgate.net this compound is a successful example of this design principle. nih.govrevistanefrologia.com
The key design strategy embodied by this compound is the introduction of a structural feature that enhances its susceptibility to metabolic inactivation, particularly in tissues not targeted for therapy. The oxygen atom at the C-22 position makes the side chain a target for rapid catabolism, leading to faster systemic clearance. nih.gov This rapid clearance limits the compound's accumulation in tissues responsible for calcium homeostasis, such as the intestine, thereby reducing its impact on serum calcium levels. nih.govui.ac.id Consequently, this compound retains a strong ability to suppress PTH secretion and affect cell differentiation at doses that are substantially less hypercalcemic than equivalent doses of Calcitriol. nih.govui.ac.id This principle of engineering metabolic vulnerability is a cornerstone of designing safer vitamin D analogs.
Development of Antedrugs with Enhanced Metabolic Lability
This compound is recognized as a highly successful "antedrug." revistanefrologia.com An antedrug is a pharmacologically active compound designed to exert its effect at a specific site and then undergo rapid and predictable metabolic inactivation into non-toxic forms upon entering the systemic circulation. This approach minimizes systemic side effects.
The design of this compound perfectly fits this paradigm. Its 22-oxa side chain confers metabolic lability, allowing it to be effective when applied topically for conditions like psoriasis or administered for secondary hyperparathyroidism, while its rapid inactivation reduces the risk of hypercalcemia. revistanefrologia.comui.ac.id Building on this success, further research has focused on creating new antedrugs based on the this compound structure. The introduction of a 16-ene functionality into 22-oxa analogs was a deliberate strategy to further accelerate the oxidative metabolism of the drug, enhancing its antedrug properties. revistanefrologia.com
Computational Approaches to SAR Prediction
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activity of compounds and understanding their interactions with target receptors at a molecular level. direct-ms.org
For this compound, molecular docking studies have been performed to analyze and compare its binding mode within the VDR to that of Calcitriol. researchgate.netnih.gov These in silico analyses utilize the known crystal structure of the VDR's ligand-binding domain, including a structure solved with this compound itself (PDB ID: 3B0T), to simulate the most likely binding conformation. researchgate.net Such studies help elucidate the specific atomic interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex, providing a structural rationale for observed binding affinities and activities. researchgate.net
Furthermore, QSAR models have been developed to predict key properties of Calcitriol analogs, such as their metabolic stability. google.com These models use statistical methods to correlate calculated molecular descriptors with experimentally measured activities. While a specific QSAR model for this compound's full range of activities may not be publicly detailed, the approach is a standard part of the modern drug discovery toolkit used to guide the synthesis of new analogs with improved properties. tapi.com
Advanced Research Methodologies and Analytical Techniques
Receptor Micro-Autoradiography (mARG) for Ligand Localization
Receptor micro-autoradiography (mARG) is a high-resolution imaging technique used to visualize the distribution of radiolabeled ligands at the tissue and cellular level. nih.gov This method has been instrumental in studying the localization of maxacalcitol (B1676222).
In studies involving tritiated this compound (³H-Maxacalcitol), mARG allows for the precise identification of target cells and tissues by detecting the radioactivity emitted by the labeled compound. nih.govoup.comnih.gov For instance, research on psoriatic skin models has utilized mARG to demonstrate the penetration of ³H-Maxacalcitol through both epidermal cell layers and hair follicles. nih.gov This technique provides clear visual evidence of the drug's presence within specific cellular compartments, such as the nucleus of parathyroid cells, which is critical for understanding its mechanism of action in suppressing parathyroid hormone. oup.comnih.govoup.com The process typically involves applying the radiolabeled compound to tissue sections, which are then coated with a photographic emulsion. xenotech.com The radioactive emissions expose the emulsion, creating a pattern of silver grains that directly corresponds to the location of the ligand. nih.govxenotech.com
Bioimaging Analyser Systems
Complementing mARG, bioimaging analyser systems are used to quantify the radioactivity within tissues and organs over time. nih.govoup.com These systems provide dynamic data on the uptake, distribution, and clearance of radiolabeled compounds like ³H-Maxacalcitol.
In studies of advanced secondary hyperparathyroidism, a bioimaging analyser system was used to track the radioactivity levels in the parathyroid glands after direct injection of ³H-Maxacalcitol. nih.govoup.com This allowed researchers to determine the peak concentration time and compare the levels between the directly injected gland and the contralateral gland. nih.govoup.com The data generated by these systems are often presented as radioactivity levels over time, providing a quantitative measure of the drug's presence in the target tissue. oup.com
Scatchard Analysis for Receptor Content and Affinity
Scatchard analysis is a graphical method used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) for a ligand to its receptor. envt.frharvardapparatus.comuomustansiriyah.edu.iq This analysis has been crucial in characterizing the interaction between this compound and the vitamin D receptor (VDR).
By incubating cell or tissue extracts with varying concentrations of radiolabeled this compound and measuring the amount of bound and free ligand, a Scatchard plot can be generated. nii.ac.jpnih.gov The plot of the ratio of bound to free ligand versus the bound ligand concentration yields a straight line from which Kd and Bmax can be derived. harvardapparatus.comuomustansiriyah.edu.iq Studies on pancreatic cancer cell lines, for example, have used Scatchard analysis to quantify VDR content, revealing that responsive cells typically have a high number of functional VDRs. nii.ac.jpnih.gov However, this method has limitations, as it can be unreliable for cells with very low receptor content. nii.ac.jp
Mutational Analysis of Vitamin D Receptor cDNA
To investigate the role of the vitamin D receptor (VDR) in the cellular response to this compound, mutational analysis of the VDR's complementary DNA (cDNA) is performed. nii.ac.jpnih.gov This technique helps to identify any genetic variations in the VDR that might affect its function and, consequently, the efficacy of this compound.
In studies of pancreatic cancer, the coding region of the VDR cDNA from various cell lines was sequenced to look for mutations. nii.ac.jpnih.gov For instance, while some cell lines showed no mutations, a silent mutation was found in another, indicating that structural changes in the VDR did not always correlate with a lack of response to this compound. nii.ac.jpnih.gov This suggests that other factors downstream of the receptor may also play a role in determining cellular sensitivity. nii.ac.jp
Western Blotting and Gene Expression Analysis (e.g., qPCR, RNA-Seq)
Western blotting and gene expression analysis are fundamental techniques for studying the molecular effects of this compound on cellular pathways. microbenotes.comneobiotechnologies.comhellobio.com
Western Blotting is used to detect and quantify specific proteins in a sample. microbenotes.comneobiotechnologies.com In the context of this compound research, it has been used to analyze the expression levels of key cell cycle regulatory proteins. nii.ac.jpnih.gov For example, studies have shown that this compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors p21 and p27 in responsive pancreatic cancer cells. nii.ac.jpnih.gov This upregulation is a key event that can lead to cell cycle arrest and inhibition of proliferation. nii.ac.jpnih.gov
Gene Expression Analysis , such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), allows for the measurement of changes in messenger RNA (mRNA) levels of target genes. These techniques provide insight into how this compound modulates gene transcription. For instance, research has demonstrated that this compound can promote the expression of the calcitonin gene in osteoblast-like cells.
Cell-Based Assays for Proliferation and Differentiation (e.g., MTT assay)
Cell-based assays are essential for evaluating the functional effects of this compound on cell behavior, such as proliferation and differentiation. biocompare.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. thermofisher.comabcam.comnih.govfn-test.com This assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is proportional to the number of viable cells. nih.gov Studies on pancreatic cancer cell lines have utilized the MTT assay to demonstrate the dose-dependent inhibitory effect of this compound on cell proliferation. nii.ac.jpnih.gov
In addition to proliferation, the induction of cell differentiation is another important effect of this compound. This can be observed morphologically, for instance, by the appearance of "domes" in cultured pancreatic cancer cells, which is a sign of differentiation. nii.ac.jpnih.gov
In Vitro and Ex Vivo Organ Culture Models
In vitro and ex vivo organ culture models provide a more physiologically relevant context to study the effects of this compound compared to simple cell cultures. mdpi.comecmjournal.orgnih.gov These models bridge the gap between two-dimensional cell culture and in vivo animal studies. mdpi.com
In vitro models can include co-culture systems where different cell types are grown together to mimic the cellular interactions within a tissue. ecmjournal.org
*Ex vivo organ culture involves the culture of intact tissue explants, preserving the three-dimensional architecture and microenvironment of the organ. ecmjournal.orgnih.gov This approach has been used to study the effects of this compound on skin and other tissues, allowing for the investigation of drug penetration, cellular responses, and gene expression in a setting that closely resembles the in vivo situation. nih.gov For example, ex vivo models of the intervertebral disc have been used to assess the potential of this compound in promoting matrix synthesis. ecmjournal.org
Animal Models for Preclinical Investigations (e.g., rodent models of disease)
Preclinical evaluation of this compound has extensively utilized animal models to investigate its efficacy and biological effects across a range of pathological conditions. These models are crucial for bridging basic research and clinical applications. mdpi.comthieme-connect.com
Rodent models have been paramount in studying this compound's effects on secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease. Rat models of chronic renal failure, often induced by 5/6 nephrectomy, have been instrumental in demonstrating the compound's potent suppressive effect on parathyroid hormone (PTH) secretion. jst.go.jpresearchgate.netiiarjournals.org Studies in these uremic rat and dog models showed that this compound effectively suppresses PTH with a reduced tendency to cause hypercalcemia compared to calcitriol (B1668218). mestrelab.com Specifically, 5/6 nephrectomized Sprague-Dawley rats fed a high-phosphate and low-calcium diet were used to create a model of advanced SHPT with decreased vitamin D receptor (VDR) levels in the parathyroid cells, further elucidating the drug's action in severe disease states. researchgate.netiiarjournals.org
In the field of dermatology, mouse models have been employed to explore this compound's therapeutic potential for psoriasis. jst.go.jp One such model involves the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce skin inflammation, which mimics psoriatic lesions. researchgate.net Research using these TPA-treated mice has helped to understand the chronotherapeutic profile of this compound, linking its efficacy to the daily rhythm of skin nuclear VDR expression. researchgate.net Furthermore, BALB/c mice with imiquimod-induced psoriasiform skin inflammation have been used to show that this compound reduces inflammation by inducing regulatory T cells and downregulating the production of interleukins IL-23 and IL-17. auremn.org.br
The anti-angiogenic properties of this compound have been investigated using zebrafish larvae. rad-ar.or.jpnih.gov These studies, part of a broader screening of bioactive compounds, identified that this compound and other VDR agonists can selectively attenuate the development of ocular hyaloid vasculature, suggesting a potential role in managing pathological ocular neovascularization. rad-ar.or.jpnih.gov
Interactive Table: Animal Models in this compound Research
| Model Organism | Disease/Condition Modelled | Key Findings |
|---|---|---|
| Rat | Chronic Renal Failure / Secondary Hyperparathyroidism (SHPT) | Suppresses PTH secretion with minor changes in serum calcium. jst.go.jpmestrelab.com |
| Rat (Sprague-Dawley) | Advanced Secondary Hyperparathyroidism (5/6 nephrectomy) | Demonstrates nuclear localization of this compound in parathyroid cells and suppression of PTH. researchgate.netiiarjournals.org |
| Mouse | Psoriasis (TPA-induced skin inflammation) | Efficacy is dependent on the daily rhythm of skin VDR expression. researchgate.net |
| Mouse (BALB/c) | Psoriasis (Imiquimod-induced inflammation) | Reduces inflammation by inducing Treg cells and downregulating IL-23/IL-17. auremn.org.br |
| Dog | Uremic models | Shows strong suppressive effect on PTH. mestrelab.com |
| Zebrafish (Larvae) | Ocular developmental angiogenesis | Attenuates ocular vasculature development, indicating anti-angiogenic properties. rad-ar.or.jpnih.gov |
Spectroscopic Techniques (e.g., NMR for conformational analysis)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govfrontiersin.orgresearchgate.net The conformation of a vitamin D analog is critical to its biological activity, as it dictates how the molecule interacts with the vitamin D receptor (VDR). The analysis of coupling constants, chemical shifts, and Nuclear Overhauser Effect (NOE) data from 1D and 2D NMR experiments allows for the detailed characterization of molecular geometry and the equilibrium between different conformers. jci.orgnih.gov
While specific, detailed conformational analysis studies published exclusively on this compound are not widely available in the searched literature, the methodology has been extensively applied to other vitamin D3 analogs. iiarjournals.org For instance, 1H NMR studies, including NOE experiments, have been crucial in determining the stereochemistry of novel 2-alkyl-1α,25-dihydroxy-19-norvitamin D3 analogs. iiarjournals.org These analyses help to establish the spatial orientation of different parts of the molecule, which is fundamental to understanding their interaction with the VDR binding pocket. A 2D NMR study has also been conducted on the solution conformations of a range of vitamin D metabolites and analogs, providing complete 1H and 13C chemical shift assignments that are foundational for structural elucidation. jst.go.jp The principles and techniques used in these studies, combining experimental NMR data with quantum mechanical calculations, are directly applicable to elucidating the specific conformational preferences of the this compound side chain and A-ring, which are key to its unique biological profile. nih.govfrontiersin.org
Proteomics and Metabolomics in this compound Research
Proteomics and metabolomics are large-scale "omics" technologies that allow for the comprehensive analysis of proteins and small-molecule metabolites within a biological system, respectively. diva-portal.orgmdpi.com These approaches provide a functional readout of the cellular state in response to a therapeutic agent like this compound.
Proteomics research has begun to uncover the molecular changes induced by this compound. In one study, proteomics analysis revealed that the combination of this compound and the chemotherapy drug cisplatin (B142131) synergistically inhibited tumor cell migration in head and neck squamous cell carcinoma models. researchgate.net This effect was linked to the upregulation of E-cadherin. The study also showed that this combination triggered cancer cell death by increasing the expression of the pro-apoptotic protein BIM. researchgate.net Another investigation focusing on patients with secondary hyperparathyroidism found that this compound therapy significantly decreased the circulating levels of osteoprotegerin, a key regulator in bone metabolism. mdpi.com Furthermore, a pharmaco-proteomics database indicates that this compound treatment leads to a decreased expression of the ACP5 protein, also known as tartrate-resistant acid phosphatase. researchgate.net
Interactive Table: Proteomic Effects of this compound
| Protein Target | Biological System / Condition | Observed Effect |
|---|---|---|
| E-cadherin | Head and Neck Squamous Cell Carcinoma | Upregulation, leading to inhibition of tumor cell migration (in combination with cisplatin). researchgate.net |
| BIM | Head and Neck Squamous Cell Carcinoma | Increased expression, leading to apoptosis (in combination with cisplatin). researchgate.net |
| Osteoprotegerin | Dialysis patients with SHPT | Decreased circulating levels. mdpi.com |
| ACP5 (TRAP) | General (Pharmaco-proteomics data) | Decreased expression. researchgate.net |
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, holds significant potential for understanding the systemic effects of this compound. mdpi.com This approach involves the analysis of the metabolome—the complete set of small-molecule metabolites—using techniques like mass spectrometry coupled with liquid or gas chromatography (LC-MS, GC-MS). mdpi.com While general studies highlight the potential of metabolomics to reveal biomarkers and pathway perturbations in various diseases, including those for which vitamin D analogs are relevant, specific metabolomic profiling studies detailing the global metabolic response to this compound administration are not yet prominent in the reviewed scientific literature. mdpi.com The application of these techniques could provide novel insights into the on- and off-target effects of this compound, potentially identifying new biomarkers of efficacy or revealing unforeseen metabolic consequences of treatment.
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology represent a holistic approach to drug discovery and mechanism analysis, moving from a "one target, one drug" paradigm to a more complex "multi-target, network-based" understanding. These computational and integrative methods analyze the complex interaction networks of drugs, proteins, genes, and diseases to elucidate a compound's mechanism of action and identify potential new applications.
A notable application of this approach to the vitamin D class of compounds, including this compound, has been in the context of cancer therapy. A study combining network pharmacology with molecular docking investigated the potential of 1,25-dihydroxyvitamin D3 (calcitriol) and its derivatives, such as this compound, Calcipotriol (B1668217), Seocalcitol, and Tacalcitol (B196726), to reverse sorafenib (B1663141) resistance in hepatocellular carcinoma. The network pharmacology analysis identified key targets and pathways involved. Subsequent molecular docking simulations predicted that this compound, along with the other analogs, could stably bind to the transcription factor FOXO3A. The predicted binding energy for this compound with FOXO3A was below -7 kcal/mol, indicating a high probability of stable interaction. This computational prediction was part of a larger body of evidence suggesting that these compounds could modulate the FOXO3A/FOXM1 signaling axis, thereby enhancing the chemosensitivity of liver cancer cells to sorafenib. This research exemplifies how systems-level analysis can generate novel hypotheses and guide experimental validation of a drug's complex mechanisms.
Future Research Directions and Unexplored Avenues
Discovery of Novel Analogs with Enhanced Tissue Selectivity
The development of synthetic vitamin D3 analogs like Maxacalcitol (B1676222) (22-oxacalcitriol, or OCT) has been driven by the goal of creating compounds with a high potential for inducing cell differentiation while minimizing hypercalcemic effects. nih.gov this compound itself is less calcemic than its parent compound, calcitriol (B1668218). nih.gov Future research is focused on synthesizing novel analogs with even greater tissue selectivity. The objective is to design molecules that can potently target specific tissues, such as the parathyroid gland or skin keratinocytes, to exert therapeutic effects like suppressing parathyroid hormone (PTH) or inhibiting proliferation, without significantly altering systemic calcium levels. nih.govnih.gov This involves modifying the compound's structure to alter its binding affinity for the vitamin D receptor (VDR) and its co-activators in different cell types, thereby separating the desired therapeutic actions from the unwanted systemic calcemic side effects. nih.gov
Further Dissection of VDR-Mediated Pleiotropic Effects
This compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates the transcription of a multitude of genes. patsnap.comnih.gov This VDR activation is central to its known ability to suppress PTH gene expression and secretion. patsnap.comtargetmol.com However, the full range of its VDR-mediated effects remains to be elucidated. Research has shown that this compound has immunomodulatory functions, including the inhibition of T lymphocyte proliferation and the suppression of inflammatory cytokines like IL-6 and IL-8 in keratinocytes. nih.gov A deeper investigation into these pleiotropic effects is warranted. Future studies should aim to map the complete profile of genes regulated by this compound in various tissues to better understand its influence on immune responses, cell proliferation, and differentiation, potentially uncovering new therapeutic applications. nih.govnih.gov
Investigation of this compound's Role in Emerging Mechanistic Areas
A promising area of future research is the role of this compound in modulating angiogenesis, the formation of new blood vessels, which is a critical process in pathologies like neovascular age-related macular degeneration. nih.gov Studies have demonstrated that this compound has potent anti-angiogenic properties. nih.goviu.edu In preclinical models, it has been shown to significantly reduce the size of vascular lesions and attenuate choroidal neovascularisation both ex vivo and in vivo. nih.govoncotarget.com Specifically, it inhibits microvascular sprouting in mouse choroidal explants and reduces the development of the choriocapillaris in zebrafish larvae in a dose-dependent manner. nih.gov Further research is needed to dissect the molecular mechanisms behind these anti-angiogenic effects, including its influence on key signaling molecules like vascular endothelial growth factor (VEGF). researchgate.net
Table 1: Preclinical Findings on this compound's Anti-Angiogenic Activity
| Model System | Finding | Reference |
|---|---|---|
| Ex vivo mouse choroid-RPE fragment sprouting assay | 10 µM of this compound significantly attenuated sprouting angiogenesis by up to 42%. | nih.gov |
| In vivo zebrafish larvae model | Treatment with 1 or 10 µM of this compound led to a moderate reduction in interstitial pillar formation, a measure of angiogenic activity. | nih.gov |
The gut microbiome is known to influence host homeostasis, immune responses, and even the metabolism of therapeutic drugs. nih.govmdpi.com While this compound is not administered orally and is unlikely to directly interact with gut microbiota, its systemic effects present an avenue for indirect modulation. The compound's known immunomodulatory activities, mediated through the VDR, could influence the host's immune environment, which in turn can shape the composition of the gut microbiome. nih.govmdpi.com Future research could explore whether the therapeutic outcomes of this compound treatment correlate with specific changes in the gut microbiota profile and its metabolic output. Understanding this potential gut-skin or gut-systemic axis could reveal novel mechanisms contributing to its efficacy. nih.govmdpi.com
Addressing Discrepancies between In Vitro and In Vivo Findings
Translating laboratory findings to clinical applications often reveals discrepancies between in vitro (in a controlled lab environment) and in vivo (in a living organism) results. researchgate.netnih.gov This has been observed with this compound; for instance, while it significantly inhibits complex, multi-cellular ex vivo choroidal sprouting, anti-angiogenic activity was not seen in a simpler in vitro cord formation assay. oncotarget.com Such differences can arise because in vivo systems involve complex factors like drug metabolism, protein binding, and interactions with the immune system, which are absent in simplified in vitro models. researchgate.net this compound has a significantly lower affinity for the vitamin D-binding protein (DBP) compared to calcitriol, leading to faster clearance from circulation in vivo. Future research must utilize more complex in vitro models that better mimic physiological conditions and focus on pharmacokinetic and pharmacodynamic studies to bridge the gap between benchtop findings and whole-organism responses.
Exploration in Models of Diseases Associated with Reduced DBP Levels
Vitamin D-binding protein (DBP) is the primary carrier for vitamin D metabolites in the bloodstream. nih.gov this compound is characterized by a significantly lower binding affinity for DBP than calcitriol, which contributes to its distinct pharmacokinetic profile, including more rapid clearance. The bioavailability and activity of vitamin D analogs can be influenced by DBP levels. Therefore, disease states associated with reduced DBP concentrations, such as certain liver conditions, could alter the free, active fraction of this compound in the plasma. This unexplored area warrants investigation. Future studies should use preclinical models of diseases that cause low DBP levels to determine how this compound's pharmacokinetics, efficacy, and activity are affected. This research could inform its potential use and dosing considerations in specific patient populations with compromised DBP levels.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 22-oxacalcitriol |
| OCT |
| Calcitriol |
| Calcipotriol (B1668217) |
| Tacalcitol (B196726) |
| Vitamin D |
| Vitamin D3 |
| Vascular Endothelial Growth Factor (VEGF) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
Development of Advanced Delivery Systems for Targeted Research Applications
While the systemic and topical application of this compound has been established, the development of advanced delivery systems for targeted research applications is a nascent field. Such systems could offer unprecedented precision in studying the compound's effects at specific cellular and subcellular levels, thereby minimizing systemic exposure and off-target effects in experimental models.
Current research on other vitamin D analogs, such as Calcitriol, has explored the use of lipid-based nanoparticles to enhance delivery to specific cell types, like macrophages, for studying anti-inflammatory effects. This approach could be adapted for this compound to investigate its cell-specific activities in various disease models.
Future research in this area could focus on:
Nanoparticle-based formulations: Encapsulating this compound in biodegradable nanoparticles could facilitate targeted delivery to specific tissues or cell populations. The surface of these nanoparticles can be functionalized with ligands that bind to receptors uniquely expressed on target cells, thereby concentrating the compound's effect where it is most needed for investigation.
Liposomal delivery systems: Liposomes offer a versatile platform for delivering both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, liposomal encapsulation could improve its solubility and stability in aqueous environments, which is often a challenge in in vitro experimental setups.
Controlled-release mechanisms: Incorporating this compound into hydrogels or other matrices that allow for its sustained and controlled release can be particularly useful for long-term cell culture experiments or in vivo animal studies, ensuring a consistent local concentration of the compound.
The development of these advanced delivery systems would not only refine the precision of future this compound research but also pave the way for novel therapeutic strategies.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govbioengineer.org While specific applications in this compound research are yet to be extensively reported, the potential for these technologies to accelerate and refine our understanding of this compound is immense.
In silico approaches, which are computational methods for screening and analysis, are becoming increasingly powerful. preprints.org These can be leveraged for:
Predictive Modeling: ML algorithms can be trained on existing data from various vitamin D analogs to predict the biological activity and potential off-target effects of new, structurally similar compounds, including novel derivatives of this compound. This could significantly streamline the initial phases of drug discovery. nih.gov
Binding Affinity and Interaction Studies: AI can be used to perform complex molecular docking simulations to predict the binding affinity of this compound with the VDR and other potential protein targets. plos.org This can provide insights into the structural basis of its activity and guide the design of analogs with enhanced specificity.
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties, such as high VDR affinity and low calcemic effects, using the known structure-activity relationships of this compound and other vitamin D analogs as a starting point. nih.gov
A recent study has already demonstrated the use of machine learning in designing VDR agonists and antagonists, highlighting the feasibility of this approach. acs.org The application of similar methodologies to this compound could uncover novel mechanistic insights and accelerate the development of next-generation vitamin D analogs.
Comparative Studies with Other Vitamin D Analogs for Mechanistic Insights
This compound is one of several synthetic vitamin D analogs, each with a unique profile of biological activity. patsnap.com Comparative studies with other analogs are crucial for elucidating the specific molecular mechanisms that underpin the distinct therapeutic profiles of each compound.
Key comparators for this compound include Calcitriol, the active form of vitamin D3, and Paricalcitol (B1678470), another widely used synthetic analog.
This compound vs. Calcitriol:
Binding Affinities: this compound exhibits a significantly lower binding affinity for the vitamin D binding protein (DBP) in plasma compared to Calcitriol. nih.govmdpi.com This difference in DBP binding is thought to contribute to its faster clearance and potentially lower risk of hypercalcemia. nih.gov
Clinical Efficacy: Studies in hemodialysis patients have shown that this compound and Calcitriol can be equally effective in suppressing secondary hyperparathyroidism. nih.govnih.gov However, some studies suggest that this compound may have a more potent effect on downregulating the production of inflammatory cytokines like IL-17 and IL-23. nih.gov
This compound vs. Paricalcitol:
Structural Differences: Paricalcitol is a vitamin D2-derived sterol, while this compound is derived from vitamin D3. nih.govoup.com These structural distinctions likely contribute to their differential interactions with the VDR and other proteins.
Clinical Outcomes: Clinical trials comparing intravenous Paricalcitol and this compound for the treatment of secondary hyperparathyroidism have shown both to be effective in reducing intact parathyroid hormone (iPTH) levels, though non-inferiority for Paricalcitol was not demonstrated in one study. nih.gov
| Parameter | This compound | Calcitriol | Reference |
|---|---|---|---|
| Serum Intact PTH | 267 ± 169 pg/ml | 343 ± 195 pg/ml | nih.gov |
| Serum Calcium | 9.6 ± 0.9 mg/dl | 9.7 ± 1.0 mg/dl | nih.gov |
| Serum Phosphate (B84403) | 6.1 ± 1.3 mg/dl | 6.2 ± 1.5 mg/dl | nih.gov |
| Parameter | This compound | Paricalcitol | Reference |
|---|---|---|---|
| Patients Achieving Target iPTH | 30.5% | 27.7% | nih.gov |
Further preclinical studies are warranted to directly compare the cellular and molecular effects of these analogs side-by-side in various experimental models. This would provide a more granular understanding of their distinct mechanisms of action.
Unraveling Complex Molecular Interactions beyond the Core VDR/RXR Axis
The canonical mechanism of action for vitamin D compounds involves binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). researchgate.net This complex then binds to vitamin D response elements (VDREs) on target genes to regulate their transcription. However, there is a growing appreciation for more complex molecular interactions that extend beyond this core axis.
Non-Genomic Signaling: Vitamin D and its analogs can elicit rapid, non-genomic effects that are independent of gene transcription. nih.govjournalbonefragility.com These actions are mediated through membrane-associated VDRs and can involve the rapid activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein (MAP) kinases. nih.govnih.gov The extent to which this compound engages in these non-genomic pathways is a critical area for future investigation. Understanding these rapid signaling events could explain some of the more immediate cellular responses to this compound treatment.
Coactivators and Corepressors: The transcriptional activity of the VDR/RXR heterodimer is modulated by a host of coactivator and corepressor proteins. nih.govnih.gov These co-regulators can either enhance or inhibit the transcription of VDR target genes. It is plausible that different vitamin D analogs, including this compound, may differentially recruit these co-regulators to the VDR/RXR complex. This differential recruitment could be a key determinant of the unique gene expression profiles and, consequently, the specific biological effects of each analog.
Future research should focus on:
Identifying the specific non-genomic signaling pathways activated by this compound in different cell types.
Characterizing the profile of coactivators and corepressors that interact with the VDR/RXR complex in the presence of this compound compared to other vitamin D analogs.
Exploring potential cross-talk between the VDR and other nuclear receptor signaling pathways that may be modulated by this compound.
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
- Answer : Perform physiologically based pharmacokinetic (PBPK) modeling integrating in vitro permeability (Caco-2 assays), plasma protein binding, and hepatic microsomal stability data. Validate models with sparse sampling in preclinical species, prioritizing CYP24A1 polymorphism screening to explain inter-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
